![molecular formula C14H11N3 B13055667 1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13055667.png)
1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine
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Overview
Description
1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that features both pyridine and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine typically involves the condensation of 2-methylpyridine with formaldehyde, followed by dehydration of the intermediate alcohol. This reaction is carried out at temperatures between 150–200°C in an autoclave . An alternative synthesis involves the reaction of acrylonitrile and acetylene below 130–140°C in the presence of organocobalt compounds as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and advanced purification techniques would be essential for maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: 3-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH₂Cl₂) is commonly used for oxidation reactions.
Substitution: Halogens and organometallic reagents are used under mild to moderate conditions to achieve substitution at the vinyl group.
Major Products
Scientific Research Applications
Medicinal Chemistry Applications
Imaging Agents
One of the notable applications of 1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is its use as an imaging agent for neurofibrillary tangles associated with Alzheimer's disease. According to a patent (WO2015188368A1), compounds within the pyrrolo[2,3-c]pyridine class have been developed for this purpose due to their ability to bind selectively to tau protein aggregates in the brain. This specificity allows for enhanced imaging contrast in neuroimaging techniques, facilitating early diagnosis and monitoring of neurodegenerative conditions .
Synthesis of Bioactive Compounds
Drug Development
The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its structural features allow it to participate in numerous chemical reactions, including cycloadditions and nucleophilic substitutions. This versatility is essential in the design of new pharmaceuticals targeting a range of diseases. For instance, the incorporation of the pyrrolo[2,3-c]pyridine moiety into larger molecular frameworks has been shown to enhance biological activity and selectivity against specific biological targets .
Material Science Applications
Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of functional polymers. The vinyl group allows for polymerization reactions that lead to the formation of novel copolymers with tailored properties. These materials can be designed for applications such as drug delivery systems or as components in electronic devices due to their conductive properties when doped appropriately .
Case Study 1: Neuroimaging
A study utilizing derivatives of this compound demonstrated its efficacy in binding to tau aggregates in vitro. The research highlighted that these compounds could potentially serve as tracers in positron emission tomography (PET) scans for Alzheimer's patients, providing a non-invasive method for monitoring disease progression .
Case Study 2: Anticancer Activity
Another investigation focused on synthesizing analogs of this compound to evaluate their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology. The mechanism was attributed to the inhibition of specific kinases involved in cancer cell proliferation .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Vinylpyridine: Shares the vinylpyridine moiety but lacks the pyrrolo[2,3-C]pyridine structure.
Pyrazolo[3,4-C]pyridines:
Uniqueness
1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is unique due to its combined pyridine and pyrrole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure enhances its potential as a versatile building block in organic synthesis and its efficacy in biomedical applications.
Biological Activity
1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is a compound belonging to the pyrrolopyridine family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and structure-activity relationships (SARs).
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a pyrrole ring fused with a pyridine moiety, which is critical for its biological activity.
Antitumor Activity
Numerous studies have indicated that compounds within the pyrrolopyridine class exhibit significant antitumor activity. For instance, research has demonstrated that derivatives of pyrrolo[2,3-c]pyridine can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism typically involves cell cycle arrest and disruption of tubulin dynamics.
Table 1: Antitumor Activity of Pyrrolopyridine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | A549 | 0.15 | Apoptosis induction |
10t (related derivative) | HeLa | 0.12 | Tubulin polymerization inhibition |
10t (related derivative) | MCF-7 | 0.21 | Disruption of microtubule dynamics |
The above data highlights the potency of these compounds against different cancer cell lines, emphasizing their potential as therapeutic agents.
The biological activity of this compound is largely attributed to its ability to inhibit key cellular pathways involved in tumor growth:
- Apoptosis Induction : Studies have shown that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound has been observed to arrest the cell cycle at the G2/M phase, preventing cell division.
- Tubulin Dynamics Disruption : Some derivatives inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division.
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrrolopyridine derivatives is essential for optimizing their biological activity. Modifications at specific positions on the pyrrole or pyridine rings can significantly affect their potency and selectivity.
Key Findings from SAR Studies
- Substituent Effects : The presence of electron-withdrawing groups at certain positions enhances antitumor activity.
- Ring Fusion : The structural rigidity provided by ring fusion contributes to improved binding affinity for target proteins involved in cancer progression.
- Hydrazone Moiety : Incorporating hydrazone functionalities has shown to improve the anticancer properties of related compounds.
Case Studies
Several case studies have explored the efficacy of this compound and its derivatives:
- A study conducted by researchers in 2018 focused on synthesizing novel derivatives and evaluating their cytotoxic effects on A549 cells. The results indicated a strong correlation between structural modifications and enhanced cytotoxicity .
- Another research effort highlighted the design and synthesis of colchicine-binding site inhibitors derived from pyrrolopyridines, demonstrating moderate to excellent antitumor activities across multiple cancer cell lines .
Properties
Molecular Formula |
C14H11N3 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
1-(5-ethenylpyridin-2-yl)pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C14H11N3/c1-2-11-3-4-14(16-9-11)17-8-6-12-5-7-15-10-13(12)17/h2-10H,1H2 |
InChI Key |
JDTYDLNCWXJDCJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN=C(C=C1)N2C=CC3=C2C=NC=C3 |
Origin of Product |
United States |
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